molecular formula C4H5NOS B14740698 (1,3-Thiazol-2(3H)-ylidene)methanol CAS No. 5666-36-4

(1,3-Thiazol-2(3H)-ylidene)methanol

Cat. No.: B14740698
CAS No.: 5666-36-4
M. Wt: 115.16 g/mol
InChI Key: QSFXFABNIXLXHV-UHFFFAOYSA-N
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Description

(1,3-Thiazol-2(3H)-ylidene)methanol is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Thiazol-2(3H)-ylidene)methanol typically involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (1,3-Thiazol-2(3H)-ylidene)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

(1,3-Thiazol-2(3H)-ylidene)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1,3-Thiazol-2(3H)-ylidene)methanol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness: (1,3-Thiazol-2(3H)-ylidene)methanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. This functional group allows for additional chemical modifications and interactions, enhancing its versatility in various applications .

Properties

CAS No.

5666-36-4

Molecular Formula

C4H5NOS

Molecular Weight

115.16 g/mol

IUPAC Name

3H-1,3-thiazol-2-ylidenemethanol

InChI

InChI=1S/C4H5NOS/c6-3-4-5-1-2-7-4/h1-3,5-6H

InChI Key

QSFXFABNIXLXHV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=CO)N1

Origin of Product

United States

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